molecular formula C11H25N3 B2768872 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine CAS No. 1353971-07-9

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine

Cat. No.: B2768872
CAS No.: 1353971-07-9
M. Wt: 199.342
InChI Key: RSFGKKNVQCGLPS-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine: is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Mechanism of Action

Target of Action

The primary target of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also known to be a receptor for the SARS-CoV-2 virus, the causative agent of COVID-19 .

Mode of Action

1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine acts as an inhibitor of ACE2 . By binding to ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), thereby inhibiting the vasodilatory effects of the latter. This results in vasoconstriction and increased blood pressure . Additionally, by binding to ACE2, it may prevent the attachment and entry of the SARS-CoV-2 virus .

Biochemical Pathways

The compound affects the renin-angiotensin system . This system is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the conversion of angiotensin II to angiotensin-(1-7), leading to an increase in angiotensin II levels. Angiotensin II is a potent vasoconstrictor, leading to increased blood pressure .

Pharmacokinetics

Based on its structural similarity to other amines, it is likely metabolized by various enzymes, including monoamine oxidases . It is also likely to be water-soluble, given its polar nature .

Result of Action

The inhibition of ACE2 by 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine leads to an increase in blood pressure due to the vasoconstrictive effects of angiotensin II . Additionally, it may prevent the attachment and entry of the SARS-CoV-2 virus, potentially offering therapeutic benefits in the treatment of COVID-19 .

Action Environment

The action of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine can be influenced by various environmental factors. For instance, its efficacy as a CO2 capture solvent is affected by temperature and the weight fraction of the compound in an aqueous solution . Furthermore, its stability and efficacy may be influenced by pH, as amines can accept or donate protons depending on the pH of their environment .

Preparation Methods

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine involves several steps. One common method is the reaction of ethylene dichloride with ammonia, which produces various ethylene amines. These amines can then be purified by distillation . Another method involves the reaction of ethylenediamine or ethanolamine/ammonia mixtures over a catalyst . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Uniqueness: What sets [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine apart is its specific structure, which allows for unique interactions with biological targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications that are not observed with other similar compounds.

Properties

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13(3)11-4-7-14(8-5-11)9-6-12/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFGKKNVQCGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353971-07-9
Record name 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine
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